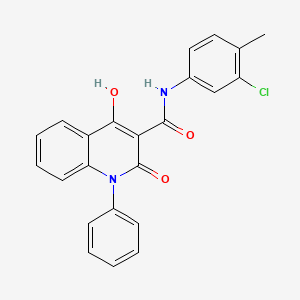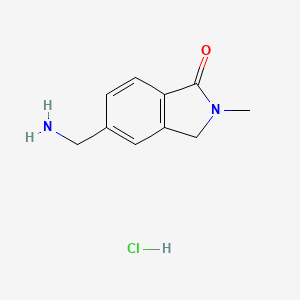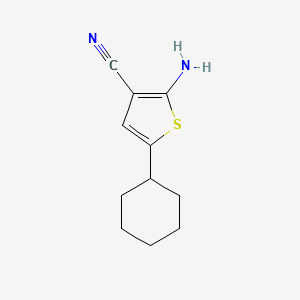
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. The trifluoromethyl group attached to the phenyl ring suggests that it might have unique reactivity or properties compared to non-fluorinated analogs .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It also has a phenyl ring with a trifluoromethyl group attached, which could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing trifluoromethyl group and the presence of the 1,2,3-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its specific structure and the presence of functional groups. For example, the trifluoromethyl group could influence the compound’s polarity and the triazole ring could contribute to its stability .科学研究应用
Anticancer Research
Compounds with the trifluoromethyl group, such as the one , have been studied for their potential anticancer properties . The presence of the trifluoromethyl group can enhance the biological activity of pharmaceuticals, making them effective in cancer therapy. Research has been conducted on similar structures for their use in targeted therapies against various cancer cell lines.
Antiandrogen Activity
The trifluoromethylphenyl group is known to contribute to antiandrogen activity . This activity is crucial in the treatment of conditions like prostate cancer, where androgens can promote tumor growth. Compounds with this group can help in reducing testosterone levels selectively in the prostate.
Synthesis of Pharmaceutical Intermediates
The compound’s structure is useful in synthesizing intermediates for further pharmaceutical development . Its reactive sites allow for modifications that can lead to the creation of new drugs with improved efficacy and reduced side effects.
Organic Chemistry Research
In organic chemistry, such compounds are valuable for studying the effects of the trifluoromethyl group on the chemical behavior of molecules . This includes investigations into reactivity, stability, and the development of new synthetic routes for complex molecules.
Development of Antimicrobial Agents
Thiazole derivatives, which share a similar core structure with the compound , have shown diverse biological activities, including antimicrobial properties . Research into these compounds can lead to the development of new antibiotics or antifungal medications.
Neuroprotective Drug Design
The compound’s framework can be used to design drugs with neuroprotective effects. Thiazoles, for instance, are known to play a role in the synthesis of neurotransmitters and can be essential in treating neurological disorders .
未来方向
属性
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20-7-10(18-19-20)12(22)17-6-11(21)8-2-4-9(5-3-8)13(14,15)16/h2-5,7,11,21H,6H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFUELNKQWMNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2881320.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2881323.png)
![(R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate](/img/structure/B2881324.png)

![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2881329.png)
![3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2881330.png)


![(2E)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2881336.png)

![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2881338.png)

